11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride
Description
11-Oxa-2,9-diazadispiro[3.0.3⁵.3⁴]undecan-10-one hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with oxygen (oxa) and nitrogen (diaza) heteroatoms. Its structure comprises two fused cyclohexane rings connected via a spiro junction, with oxygen at position 11 and nitrogen at positions 2 and 7. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
9-oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-10-7(2-1-3-7)8(12-6)4-9-5-8;/h9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGPIKZXCJQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CNC3)OC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the diaza and oxa functionalities. Common reagents used in these reactions include alkyl halides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the spirocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as azides or halides.
Scientific Research Applications
11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Nomenclature
The compound’s spirocyclic architecture distinguishes it from linear or monocyclic analogs. Key structural comparisons include:
Key Observations :
- Substituent Effects : Methyl or iodomethyl groups (e.g., in ) alter lipophilicity and electronic properties, impacting solubility and metabolic stability.
Physicochemical Properties
- Molecular Weight : The target compound’s inferred molecular weight (~255–270) aligns with spirocyclic diaza/oxa analogs, which typically range from 240–270 .
- Polarity: The presence of oxygen and nitrogen atoms enhances polarity, but the spirocyclic framework may reduce aqueous solubility compared to non-cyclic analogs.
- Stability : Hydrochloride salts (e.g., ) improve stability under acidic conditions, a critical factor for oral bioavailability.
Research Implications and Limitations
- Pharmacological Potential: Structural similarities to CNS-active spirocycles (e.g., spiropiperidines) suggest possible applications in neurotransmitter modulation .
- Data Gaps : Direct biological or toxicological data for the target compound are absent in the evidence. Further studies on its reactivity (e.g., lactone stability, salt dissociation) are needed.
- Lumping Strategy Relevance : ’s lumping approach may group this compound with analogs sharing similar heteroatom arrangements, streamlining computational modeling or metabolic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
